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Abstract
Frax486 is a potent and selective, orally bioavailable, and brain-penetrant small molecule

inhibitor of Group I p21-activated kinases (PAKs): PAK1, PAK2, and PAK3.[1][2] It has emerged

as a critical research tool for investigating the physiological and pathological roles of these

kinases, which are key regulators of cytoskeletal dynamics, cell motility, proliferation, and

survival. Dysregulation of PAK signaling has been implicated in a range of diseases, including

cancer, neurological disorders, and inflammatory conditions. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical and pharmacological

properties, and key experimental methodologies associated with Frax486, intended to facilitate

its application in preclinical research and drug development.

Chemical Structure and Physicochemical Properties
Frax486, with the IUPAC name 6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-

piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one, is a complex heterocyclic molecule.

Its structure is fundamental to its specific interaction with the ATP-binding pocket of Group I

PAKs.

Table 1: Chemical and Physicochemical Properties of
Frax486
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Property Value Reference

IUPAC Name

6-(2,4-Dichlorophenyl)-8-ethyl-

2-[[3-fluoro-4-(1-

piperazinyl)phenyl]amino]pyrid

o[2,3-d]pyrimidin-7(8H)-one

[3]

CAS Number 1232030-35-1 [1][3]

Chemical Formula C25H23Cl2FN6O [1][3]

Molecular Weight 513.39 g/mol [1][3]

SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC

3=C(N(C2=O)CC)N=C(N=C3)

NC4=CC(=C(C=C4)N5CCNCC

5)F

Appearance Solid powder [2]

Solubility
Soluble in DMSO (up to 20

mM)
[1]

Storage
Store as a solid at -20°C for

long-term stability.
[1]

Pharmacological Properties
The primary mechanism of action of Frax486 is the inhibition of the kinase activity of Group I

PAKs. This inhibition leads to the modulation of downstream signaling pathways that control a

variety of cellular processes.

Mechanism of Action and Selectivity
Frax486 is a potent inhibitor of PAK1, PAK2, and PAK3, with significantly lower activity against

the Group II PAK member, PAK4.[1] This selectivity is crucial for dissecting the specific roles of

Group I PAKs in cellular signaling.

Table 2: In Vitro Inhibitory Activity of Frax486 against
PAK Isoforms
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Target IC50 (nM) Reference

PAK1 14 [1]

PAK2 33 [1]

PAK3 39 [1]

PAK4 575 [1]

Pharmacokinetics
Preclinical studies have demonstrated that Frax486 is orally bioavailable and can effectively

cross the blood-brain barrier, a critical property for its investigation in neurological disorders.

Following subcutaneous administration in mice, Frax486 reaches peak concentrations in the

brain within hours and maintains therapeutic levels for an extended period.

Table 3: Pharmacokinetic Parameters of Frax486 in Mice
(Single 20 mg/kg s.c. injection)

Parameter Value Reference

Time to Peak Brain

Concentration (Tmax)
~8 hours

Brain Concentration at 1 hour ~301 nM

Signaling Pathways
Frax486, by inhibiting Group I PAKs, modulates several downstream signaling pathways. A

primary pathway affected is the regulation of the actin cytoskeleton.
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Caption: Frax486 inhibits PAK1/2/3, affecting cytoskeletal and autophagy pathways.

Experimental Protocols
The following are detailed methodologies for key experiments involving Frax486.

In Vitro Kinase Assay
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This protocol is designed to determine the inhibitory activity of Frax486 against PAK isoforms.

Materials:

Recombinant human PAK1, PAK2, PAK3, and PAK4 enzymes

ATP

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

Peptide substrate (e.g., a generic serine/threonine kinase substrate)

Frax486 (dissolved in DMSO)

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

384-well plates

Procedure:

Prepare serial dilutions of Frax486 in DMSO.

In a 384-well plate, add 5 µL of kinase buffer containing the PAK enzyme.

Add 50 nL of the Frax486 dilution or DMSO (vehicle control) to the wells.

Incubate for 10 minutes at room temperature.

Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and

ATP.

Incubate for 60 minutes at room temperature.

Stop the reaction and measure the kinase activity using a luminescence-based ADP

detection reagent according to the manufacturer's instructions.

Calculate the percent inhibition for each Frax486 concentration and determine the IC50

value using a non-linear regression curve fit.
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Caption: Workflow for the in vitro kinase assay to determine Frax486 IC50.
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Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of Frax486 on the metabolic activity of cells, which is an

indicator of cell viability and proliferation.

Materials:

Cell line of interest (e.g., cancer cell line)

Complete cell culture medium

Frax486 (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere

overnight.

Treat the cells with various concentrations of Frax486 (e.g., 0.1 to 10 µM) or DMSO (vehicle

control) for 24, 48, or 72 hours.

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours

at 37°C.

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control.
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Western Blot Analysis of PAK Signaling
This protocol is used to assess the effect of Frax486 on the phosphorylation of PAK and its

downstream targets.

Materials:

Cell line of interest

Frax486

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-PAK1/2/3, anti-total-PAK1, anti-phospho-LIMK, anti-

total-LIMK, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with Frax486 at the desired concentrations and for the appropriate time.

Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

Transfer the proteins to a membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion
Frax486 is a valuable pharmacological tool for investigating the complex roles of Group I PAKs

in health and disease. Its selectivity, oral bioavailability, and brain penetrance make it

particularly useful for in vivo studies. The experimental protocols provided in this guide offer a

starting point for researchers to explore the effects of Frax486 in their specific models of

interest. Further research into the therapeutic potential of Frax486 and other PAK inhibitors is

warranted to translate these preclinical findings into novel treatments for a variety of human

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b15605124#frax486-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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